GSK2194069 is a potent and selective inhibitor of the β-ketoacyl reductase (KR) domain of human fatty acid synthase (hFAS) [, , , , ]. It is classified as a small molecule inhibitor and has been investigated for its potential as an anticancer agent due to the overexpression of hFAS in cancer cells [, , , , , ]. GSK2194069 exhibits a high binding affinity for the KR domain, effectively inhibiting its enzymatic activity and disrupting fatty acid synthesis [, , , ].
GSK2194069 is a potent inhibitor of fatty acid synthase, an enzyme critical for the synthesis of fatty acids in various biological systems. This compound has garnered attention in cancer research due to its ability to disrupt lipid metabolism, which is often altered in cancer cells. GSK2194069 is classified as a fatty acid synthase inhibitor and has shown efficacy in reducing de novo fatty acid synthesis in multiple cancer cell lines.
GSK2194069 was developed by GlaxoSmithKline and is categorized under the class of fatty acid synthase inhibitors. It is also referred to as Fatty Acid Synthase Inhibitor II and has the CAS number 1332331-08-4. The compound has been studied extensively for its potential therapeutic applications in oncology, particularly for cancers that exhibit high levels of fatty acid synthesis.
The synthesis of GSK2194069 involves several key steps typically executed in a laboratory setting. The compound is synthesized using standard organic chemistry techniques, including:
GSK2194069 has a complex molecular structure characterized by several functional groups that contribute to its inhibitory activity against fatty acid synthase. The molecular formula for GSK2194069 is C22H24N4O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The three-dimensional conformation of GSK2194069 allows it to fit into the active site of fatty acid synthase, facilitating its role as an inhibitor.
GSK2194069 functions primarily through competitive inhibition of fatty acid synthase. The compound binds to the active site of the enzyme, preventing substrate access and thus inhibiting the catalytic activity necessary for fatty acid synthesis.
The mechanism by which GSK2194069 exerts its effects involves several biochemical processes:
Research indicates that GSK2194069 completely blocks de novo fatty acid synthesis in multiple cancer cell lines, confirming its potency as a therapeutic agent .
GSK2194069 exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical products intended for clinical use.
GSK2194069 has significant applications in scientific research:
Fatty Acid Synthase (FASN) is a multifunctional homodimeric enzyme (∼260 kDa per monomer) essential for de novo lipogenesis. It catalyzes the synthesis of long-chain saturated fatty acids—predominantly palmitate (80%), stearate (10%), and myristate (10%)—from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing cofactor [1] [3] [10]. The enzyme comprises seven catalytic domains organized into two functional units:
Table 1: Catalytic Domains of FASN
Domain | Function | Location |
---|---|---|
Ketoacyl-synthase | Condensation of acetyl/malonyl groups | N-terminal |
Dehydrase | Removal of water molecules | N-terminal |
Malonyl/acetyltransferase | Substrate loading | N-terminal |
β-Ketoacyl reductase | NADPH-dependent reduction (target of GSK2194069) | C-terminal |
Enoyl reductase | Final reduction step | C-terminal |
Acyl carrier protein | Shuttles intermediates between domains | C-terminal |
Thioesterase | Releases fatty acid chain | C-terminal |
Under physiological conditions, FASN activity is primarily restricted to the liver and adipose tissue, where it converts excess carbohydrates into triglycerides for energy storage [1] [6]. However, FASN is indispensable in specific contexts like brain development and lactation, where dietary lipids cannot substitute for its activity [1] [10].
Regulatory Mechanisms:
FASN overexpression is a hallmark of metabolic stress and cancer. Key pathological roles include:
Table 2: FASN Dysregulation in Human Cancers
Cancer Type | FASN Role | Clinical Correlation |
---|---|---|
Colorectal Cancer | Drives phosphatidylcholine synthesis via SP1/PLA2G4B axis; fuels metastasis | Poor prognosis [5] |
Prostate Cancer | Supports proliferation in FASN-positive cells (e.g., LNCaP) | Androgen independence [2] |
Breast Cancer | Correlates with "wound healing" immune subtype (C1) and M2 macrophages | Immune evasion [8] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1